molecular formula C16H14N4O2S B2471107 N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide CAS No. 1203372-33-1

N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2471107
CAS No.: 1203372-33-1
M. Wt: 326.37
InChI Key: CFBLTZMMWKTBNM-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring and a pyrimidine ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Thioether Formation: The final step involves the formation of the thioether linkage between the isoxazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoxazole and pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide: can be compared with other heterocyclic compounds containing isoxazole or pyrimidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-7-15(22-20-11)19-14(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBLTZMMWKTBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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